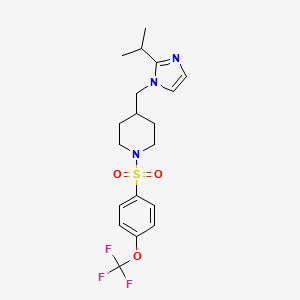

4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

4-[(2-propan-2-ylimidazol-1-yl)methyl]-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3N3O3S/c1-14(2)18-23-9-12-24(18)13-15-7-10-25(11-8-15)29(26,27)17-5-3-16(4-6-17)28-19(20,21)22/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJBXJYDODMQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a complex organic molecule that exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its structural components suggest potential interactions with various biological targets, which could lead to therapeutic applications.

Chemical Structure and Properties

This compound features several key structural elements:

- Piperidine ring : A six-membered ring containing one nitrogen atom, known for its presence in many pharmacologically active compounds.

- Imidazole moiety : A five-membered ring containing two nitrogen atoms, often involved in biological processes.

- Trifluoromethoxy group : A fluorinated functional group that enhances the compound's lipophilicity and metabolic stability.

The molecular formula can be represented as , with a molecular weight of approximately 393.42 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or modulator for certain neurotransmitter systems, similar to other imidazole derivatives that have demonstrated anxiolytic and antidepressant properties .

Pharmacological Studies

Recent pharmacological evaluations have highlighted the potential of this compound in various therapeutic areas:

- Opioid Receptor Interaction : Similar compounds have shown selective affinity for delta-opioid receptors, indicating potential use in pain management and mood disorders .

- Antimicrobial Activity : The presence of the imidazole ring suggests possible antibacterial properties, as similar structures have been effective against a range of pathogens .

- Cytotoxicity Studies : Initial cytotoxicity assays indicate that this compound may inhibit the growth of cancer cell lines, warranting further investigation into its anticancer potential.

Table 1: Summary of Biological Activities

Case Study 1: Opioid Receptor Modulation

A study evaluated the effects of related piperidine derivatives on delta-opioid receptors using binding assays. The results indicated a significant increase in receptor binding affinity, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial properties of derivatives containing the imidazole moiety. The results demonstrated an MIC (Minimum Inhibitory Concentration) value of 3.12 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogues and Structural Variations

Pharmacological and Physicochemical Comparisons

Electronic and Steric Effects

- The trifluoromethoxy group in the target compound and compound 11h enhances resistance to oxidative metabolism compared to methoxy or hydroxyl groups.

Metabolic Stability

Structure-Activity Relationship (SAR) Insights

- Imidazole substitution : 2-Isopropyl groups (target compound) may improve selectivity over 1-methyl or unsubstituted imidazoles (–10) by modulating steric interactions .

- Sulfonyl vs. urea linkers : Sulfonyl groups (target, ) favor rigid target binding, while urea derivatives () offer conformational flexibility for diverse enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.